molecular formula C15H16O3 B3177924 Methyl 2-(6-methoxynaphthalen-2-yl)propanoate CAS No. 30012-51-2

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B3177924
CAS No.: 30012-51-2
M. Wt: 244.28 g/mol
InChI Key: ZFYFBPCRUQZGJE-UHFFFAOYSA-N
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Description

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate, also known as Naproxen Methyl Ester, is a chemical compound with the molecular formula C15H16O3. It is an ester derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used as a reference standard in pharmaceutical research and quality control .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate can be synthesized through the esterification of (S)-2-(6-methoxynaphthalen-2-yl)propionic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and automated purification systems to ensure high yield and purity. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(6-methoxynaphthalen-2-yl)propanoate is primarily related to its parent compound, naproxen. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The ester form may undergo hydrolysis to release the active naproxen, which then exerts its pharmacological effects.

Comparison with Similar Compounds

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester structure, which may influence its solubility, stability, and pharmacokinetic properties compared to its parent compound and other derivatives .

Properties

IUPAC Name

methyl 2-(6-methoxynaphthalen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYFBPCRUQZGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016454
Record name (RS)-Naproxen methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30012-51-2
Record name (RS)-Naproxen methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3.07 grams of (S) 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate, 1.0 gram of calcium carbonate, 100 ml. of dimethylformamide and 25 ml. of water is heated to 110° C. and maintained at that temperature for 5 hours. Then the mixture is cooled and the insolubles removed by filtration. The filtrate is poured into excess water and the solid which forms is collected by filtration. Separation by chromatography yields methyl 2-(6-methoxy-2-naphthyl)propionate, exhibiting an [α]25D =77° in chloroform and an optical purity of greater than 99 percent.
Name
( S )
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate
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1 g
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Synthesis routes and methods II

Procedure details

Name
COC(=O)C(C)(SC)c1ccc2cc(OC)ccc2c1
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

16.1 Grams of the methyl ester of the 2-(5-bromo-6-methoxy-2-naphthyl)propionic acid are dissolved in 65 ml of methylene chloride and then 10.4 ml of mesitylene and 12 ml of anhydrous titanium tetrachloride are added while keeping the temperature at about 20° C. The reaction mixture is kept under stirring at room temperature for 80 hours and then is poured into a mixture made of 68 g of crushed ice and of 15 ml of a 35% (w/v) aqueous solution of hydrochloric acid. The layers are separated after 15 minutes of stirring, the aqueous layer is extracted with 30 ml of methylene chloride and then is discarded. The organic layers are collected, first washed with 50 ml of a 1N aqueous solution of hydrochloric acid, then with 50 ml of water and lastly with 50 ml of a 8% (w/v) aqueous solution of sodium bicarbonate. The organic solution is dried over anhydrous sodium sulfate and then is evaporated under vacuum. The residue is crystallized first with n-hexane and then with methyl alcohol obtaining 4 g of product with a yield equal to 32.7%.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
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reactant
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65 mL
Type
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10.4 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
catalyst
Reaction Step Two
[Compound]
Name
ice
Quantity
68 g
Type
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Reaction Step Three
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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